Viaminate

Anti‑proliferative activity HeLa cell assay Retinoid potency comparison

Viaminate is a first‑generation synthetic retinoid distinguished by its carboxamide‑ethyl ester terminus, delivering 2.2‑fold greater anti‑proliferative potency than all‑trans retinoic acid and >46% lower clinical side effects versus isotretinoin—enabling prolonged dosing with reduced animal attrition. Beyond classical RAR engagement, it uniquely inhibits TLR2‑mediated NF‑κB and MAPK pathways, making it a valuable tool for dissecting retinoid‑immunity crosstalk. Linear pharmacokinetics across 50–150 mg oral doses simplify dose‑response modeling for regulatory toxicology. Ideal for in vivo acne models and cell‑based assays where lower effective concentrations minimize solvent cytotoxicity and conserve test articles.

Molecular Formula C29H37NO3
Molecular Weight 447.6 g/mol
CAS No. 53839-71-7
Cat. No. B1233425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViaminate
CAS53839-71-7
Synonyms4-(carboethoxyphenyl)retinamide
4-(ethoxycarbophenyl)retinamide
N-(4-ethoxycarbophenyl)retinamide
retinamide ethyl benzoate
Molecular FormulaC29H37NO3
Molecular Weight447.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C
InChIInChI=1S/C29H37NO3/c1-7-33-28(32)24-14-16-25(17-15-24)30-27(31)20-22(3)11-8-10-21(2)13-18-26-23(4)12-9-19-29(26,5)6/h8,10-11,13-18,20H,7,9,12,19H2,1-6H3,(H,30,31)/b11-8+,18-13+,21-10+,22-20+
InChIKeyVRSMJNVXOITYPE-FSDIUQKZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Viaminate (CAS 53839-71-7) – Retinoid Derivative with Documented Anti-Proliferative and Clinical Acne Efficacy Profile


Viaminate, chemically defined as N‑(4‑ethoxycarbonylphenyl)retinamide (C29H37NO3, MW 447.61), is a first‑generation synthetic retinoid developed in China . It is formed by the condensation of all‑trans retinoic acid (tretinoin) with ethyl p‑aminobenzoate (benzocaine), resulting in an amide/ester hybrid structure . Viaminate modulates epithelial differentiation and proliferation via retinoic acid receptor (RAR) engagement and exhibits clinically validated efficacy in moderate‑to‑severe acne vulgaris and related keratinization disorders [1].

Why Generic Retinoid Interchangeability Fails: Viaminate's Divergent Molecular Architecture Confers Distinct Biological and Clinical Behavior


Although Viaminate shares the polyene core of other retinoids (e.g., tretinoin, isotretinoin, acitretin), its carboxamide‑ethyl ester substitution at the retinoyl terminus fundamentally alters its pharmacodynamic and safety profile [1]. This modification yields a 2.2‑fold greater anti‑proliferative potency in vitro and a >46% lower incidence of clinical side effects compared to isotretinoin [2]. Therefore, substituting Viaminate with an in‑class analog without accounting for these documented differences may compromise experimental reproducibility or therapeutic outcomes [3].

Quantitative Differentiation of Viaminate: Head‑to‑Head Evidence Against Established Retinoid Comparators


Viaminate Exhibits 2.2‑Fold Higher Anti‑Proliferative Potency than All‑trans Retinoic Acid in HeLa Cells

In a direct head‑to‑head study using HeLa cervical carcinoma cells, Viaminate (VA) demonstrated a markedly stronger anti‑proliferative effect than the parent compound all‑trans retinoic acid (RA). At a concentration of 100 μM, Viaminate inhibited cell growth by 83%, whereas RA achieved only 37% inhibition [1]. Both compounds induced cell death at 500 μM. This quantitative difference indicates a higher intrinsic potency of Viaminate in suppressing tumor cell proliferation.

Anti‑proliferative activity HeLa cell assay Retinoid potency comparison

Viaminate and Isotretinoin Achieve Comparable Clinical Efficacy in Acne Vulgaris (6‑Week Clearance Rates: 57.0% vs. 51.0%, n.s.)

In a multicenter, randomized, double‑blind trial (N=217) comparing oral Viaminate (50 mg tid) and oral Isotretinoin (10 mg bid) over 6 weeks, the efficacy rates were statistically equivalent. At week 6, the clearance rates (defined as ≥90% reduction in lesions) were 57.0% for Isotretinoin and 51.0% for Viaminate, with no significant difference (P>0.05) [1]. However, Isotretinoin showed a more rapid reduction in inflammatory lesions (papules and pustules) at weeks 2, 4, and 6 (P<0.05).

Acne vulgaris Clinical trial Efficacy comparison

Viaminate Demonstrates 46.5% Lower Incidence of Side Effects Compared to Isotretinoin (36.5% vs. 68.8%, P<0.001)

In the same randomized controlled trial, the overall occurrence of adverse events was substantially lower in the Viaminate group (36.53%) compared to the Isotretinoin group (68.81%) [1]. The severity of side effects (e.g., dry mouth, dizziness) was also significantly milder with Viaminate (P<0.05). This represents a 46.5% relative reduction in side effect burden.

Safety profile Side effect comparison Tolerability

Viaminate Exerts Anti‑Acne Activity via TLR2/NF‑κB and MAPK Pathway Inhibition, a Mechanism Distinct from Classical RAR Agonism

In a rat model of Propionibacterium acnes‑induced acne, Viaminate treatment for 30 days significantly improved epidermal thickening, keratin overproduction, and triglyceride accumulation [1]. Transcriptomic and molecular target prediction identified Toll‑like receptor 2 (TLR2) as a key target. Western blotting confirmed that Viaminate inhibits the TLR2 downstream pathways NF‑κB (IκBα/NF‑κB‑p65) and MAPKs (p38, JNK, ERK1/2) in both rat skin and human keratinocytes [1]. While classical retinoids act primarily via RAR/RXR nuclear receptors, this study reveals Viaminate additionally engages innate immune signaling pathways.

TLR2 NF‑κB MAPK pathway Mechanism of action

Viaminate Displays Linear Pharmacokinetics in the 50–150 mg Dose Range, Facilitating Predictable In Vivo Exposure

An open‑label, sequential, single‑ and multiple‑dose study in healthy Chinese subjects demonstrated that Viaminate follows linear pharmacokinetics across the clinically relevant dose range of 50 mg to 150 mg [1]. This linearity ensures that dose adjustments yield proportional changes in systemic exposure (AUC and Cmax), simplifying dose‑response modeling in both preclinical and clinical research. Additionally, food intake significantly increased the extent of Viaminate absorption, an important consideration for experimental design [1].

Pharmacokinetics Dose proportionality Oral absorption

Viaminate's Metabolites M1 and M2 Show Lower Anti‑Proliferative Activity than the Parent Compound (29‑36% vs. 83% Inhibition)

In the same HeLa cell study, Viaminate's major metabolites M1 and M2 were evaluated for anti‑proliferative activity. At 50 μM, M1 inhibited cell growth by 29% and M2 by 36%, compared to 83% inhibition by the parent Viaminate at 100 μM [1]. These data indicate that the intact Viaminate structure is essential for full potency, and that metabolic transformation significantly reduces activity. This is in contrast to some retinoids (e.g., acitretin) where metabolites retain substantial activity.

Metabolism Metabolite activity Structure‑activity relationship

Strategic Applications of Viaminate: Where Its Quantified Differentiation Delivers Scientific and Procurement Value


Acne and Keratinization Disorder Research Requiring Equivalent Efficacy with Reduced Toxicity

Viaminate is the preferred retinoid for experimental acne models where retinoid‑induced side effects (e.g., mucocutaneous dryness, hyperlipidemia) compromise animal welfare or confound behavioral assays. Its 46.5% lower clinical side effect rate versus isotretinoin [1] and comparable efficacy [1] enable prolonged dosing regimens without excessive attrition.

In Vitro Anti‑Proliferative and Differentiation Studies Demanding Higher Potency than Tretinoin

In cell‑based assays (e.g., HeLa, HL‑60), Viaminate provides a 2.2‑fold higher anti‑proliferative potency than all‑trans retinoic acid [2]. This allows researchers to achieve robust biological effects at lower concentrations, reducing solvent‑related cytotoxicity and conserving expensive test articles.

Inflammatory Pathway Investigation Focused on TLR2/NF‑κB/MAPK Signaling

Unlike classical retinoids that act predominantly via nuclear RAR/RXR, Viaminate has been demonstrated to inhibit TLR2‑mediated NF‑κB and MAPK pathways in keratinocytes [3]. This makes it a valuable tool compound for dissecting the crosstalk between retinoid signaling and innate immunity in dermatological and immunological research.

Preclinical Pharmacokinetic and Toxicology Studies Requiring Predictable, Linear Exposure

Viaminate exhibits linear pharmacokinetics over the 50–150 mg oral dose range [4], ensuring that dose‑response relationships are straightforward to model. This property is particularly advantageous in regulatory toxicology studies where precise systemic exposure control is mandated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Viaminate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.